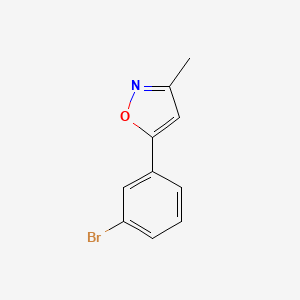

5-(3-Bromophenyl)-3-methylisoxazole

描述

5-(3-Bromophenyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzonitrile with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions , enabled by its electron-withdrawing effect.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-(3-Biphenyl)-3-methylisoxazole |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C | 5-(3-Aminophenyl)-3-methylisoxazole |

Key Findings :

-

Suzuki coupling achieves biaryl formation with >85% yield under Pd catalysis.

-

Amination requires bulky ligands to suppress side reactions.

Electrophilic Aromatic Substitution (EAS)

The bromophenyl group directs incoming electrophiles to the meta position relative to the bromine.

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-(3-Bromo-5-nitrophenyl)-3-methylisoxazole |

| SO₃/H₂SO₄ | 50°C, 4 hours | 5-(3-Bromo-5-sulfophenyl)-3-methylisoxazole |

Limitations :

-

Harsh nitration conditions may degrade the isoxazole ring.

Isoxazole Ring Reactivity

The isoxazole core participates in ring-opening and cycloaddition reactions.

Mechanistic Insight :

-

Ring-opening under acidic conditions generates β-keto nitriles .

-

Cycloadditions exploit the electron-deficient nature of the isoxazole.

Functional Group Transformations

The methyl group undergoes oxidation, while the bromine allows further derivatization.

| Transformation | Reagents/Conditions | Products |

|---|---|---|

| Methyl Oxidation | KMnO₄, H₂O, 100°C | 5-(3-Bromophenyl)-3-carboxyisoxazole |

| Halogen Exchange | CuI, KI, DMF, 150°C | 5-(3-Iodophenyl)-3-methylisoxazole |

Challenges :

-

Over-oxidation of the methyl group requires controlled conditions.

科学研究应用

Medicinal Chemistry

5-(3-Bromophenyl)-3-methylisoxazole has shown potential as a building block for synthesizing pharmaceutical agents. Its structural similarity to other bioactive molecules suggests possible applications in drug development:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, including breast cancer cells. It has been noted for its ability to induce apoptosis and inhibit cell proliferation, particularly when combined with other chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Biological Studies

Due to its structural characteristics, this compound is being investigated for its interactions with various biological targets:

- Enzyme Inhibition : Studies have explored the compound's ability to modulate enzyme activity, which could lead to therapeutic applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, highlighting its potential application in antimicrobial formulations.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study evaluated its effects on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxicity and a synergistic effect when combined with doxorubicin.

- Enzyme Inhibition : Research demonstrated that this compound could effectively inhibit enzymes involved in inflammatory processes, suggesting its utility in developing anti-inflammatory drugs .

作用机制

The mechanism of action of 5-(3-Bromophenyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but studies have shown that it can inhibit certain enzymes or interfere with cellular processes, contributing to its biological effects .

相似化合物的比较

Similar Compounds

5-(3-Bromophenyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an isoxazole ring.

5-(3-Bromophenyl)-2-furaldehyde: This compound has a furan ring and is used in various research applications.

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound has a triazole ring and has been studied for its anticancer activity.

Uniqueness

5-(3-Bromophenyl)-3-methylisoxazole is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

生物活性

5-(3-Bromophenyl)-3-methylisoxazole is an organic compound that belongs to the isoxazole family, characterized by its unique structure which includes a bromophenyl group and a methyl group attached to the isoxazole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : Approximately 228.08 g/mol

- Structure : The compound features a five-membered aromatic ring containing one nitrogen atom, which influences its reactivity and biological activity.

Anticancer Potential

Preliminary investigations suggest that this compound may also possess anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research is needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.

While detailed mechanisms of action for this compound are not yet fully understood, insights can be drawn from studies on related compounds:

- Targeting Enzymes : Similar compounds have been observed to interact with key enzymes involved in cellular processes, such as acetylcholinesterase inhibition.

- Oxidative Stress Modulation : Some derivatives have been reported to influence oxidative stress pathways, which could lead to cellular damage in cancerous tissues.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-(4-Bromophenyl)-3-methylisoxazole | 0.99 | Different bromine position affects reactivity |

| 5-Methylisoxazole-3-carboxylic acid | 0.75 | Lacks bromine; focuses on carboxylic functionality |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | 0.67 | Alcohol functional group introduces different reactivity |

This table highlights how the unique positioning of the bromine atom and the presence of the methyl group may influence the biological activities of these compounds.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating various isoxazoles found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a potential for development as a new class of antibiotics .

- Anticancer Research : In vitro studies on isoxazole derivatives demonstrated their ability to inhibit tumor growth in specific cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cells .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Bromophenyl)-3-methylisoxazole, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions. A common approach utilizes substituted bromophenyl precursors and methylisoxazole intermediates under reflux conditions. For example, derivatives like methyl 5-(3-bromophenyl)isoxazole-3-carboxylate are synthesized via esterification of the carboxylic acid group under acidic conditions, followed by bromination at the 3-position of the phenyl ring . Purity optimization often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with hexane/ethyl acetate gradients. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis (e.g., mp 72°C for related brominated isoxazoles ) ensures reproducibility.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : H and C NMR resolve the isoxazole ring protons (e.g., δ 6.3–6.5 ppm for the isoxazole C-H) and bromophenyl substituents. Coupling constants (e.g., Hz for meta-substituted bromine) confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrNO, MW 253.09 ).

- Infrared (IR) Spectroscopy : Peaks at 1610–1630 cm (C=N stretch) and 680–700 cm (C-Br stretch) confirm functional groups .

- X-ray Crystallography : For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation (e.g., bond angles and torsional strain analysis ).

Advanced Research Questions

Q. How can regioselectivity challenges in brominating the isoxazole ring or phenyl group be addressed?

Methodological Answer: Regioselective bromination requires careful control of reaction conditions. For example:

- Electrophilic Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C favors bromination at the para position of the phenyl ring, while higher temperatures may lead to meta-substitution .

- Directing Groups : Introducing electron-withdrawing groups (e.g., esters) at the 3-position of the isoxazole ring directs bromination to the phenyl moiety. For instance, methyl 5-(3-bromophenyl)isoxazole-3-carboxylate synthesis leverages the ester group’s directing effects .

- Mechanistic Validation : H NMR and NOE experiments distinguish between substitution patterns, while computational modeling (DFT) predicts reactive sites .

Q. What strategies are effective for functionalizing the isoxazole ring to develop bioactive derivatives?

Methodological Answer: Functionalization often targets the isoxazole’s 4- or 5-positions:

- Nucleophilic Substitution : Reaction with Grignard reagents (e.g., MeMgBr) at the 4-position introduces alkyl groups, while palladium-catalyzed cross-coupling (Suzuki-Miyaura) adds aryl/heteroaryl moieties .

- Oxidation/Reduction : Controlled oxidation of methyl groups to carboxylic acids (e.g., using KMnO) enables further derivatization, such as amide formation for drug discovery .

- Biological Activity Screening : Derivatives like N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides are synthesized via reflux with aromatic aldehydes and evaluated for antifungal activity (Table 1, ). Stability under physiological conditions (pH 7.4, 37°C) is assessed via HPLC.

Q. How can contradictions in reported melting points or spectral data be resolved?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproducibility Checks : Repeat synthesis using literature protocols (e.g., CAS 113841-59-1 for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole ) and compare melting points (mp 72°C vs. 61–63°C for isomers ).

- Advanced Analytics : Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity.

- Collaborative Studies : Cross-validate data with independent labs or databases like NIST Chemistry WebBook .

属性

IUPAC Name |

5-(3-bromophenyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOJLABPPULYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。